molecular formula C11H13NO2 B13466759 (R)-2-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

(R)-2-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

Katalognummer: B13466759
Molekulargewicht: 191.23 g/mol
InChI-Schlüssel: SKFOSDNQLGCEHM-SNVBAGLBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-2-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a chiral compound belonging to the class of tetrahydroisoquinolines. This compound is characterized by its unique structure, which includes a tetrahydroisoquinoline core with a carboxylic acid functional group and a methyl substituent at the second position. The ®-configuration indicates the specific spatial arrangement of the atoms around the chiral center, which is crucial for its biological activity and interactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid can be achieved through several methods. One common approach involves the resolution of racemic mixtures using chiral reagents to separate the enantiomers . Another method includes the asymmetric synthesis using chiral catalysts or auxiliaries to directly obtain the desired enantiomer . The reaction conditions typically involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound often relies on scalable synthetic routes that can be optimized for large-scale manufacturing. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality . The choice of raw materials, solvents, and catalysts is crucial to minimize costs and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

®-2-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols). The reaction conditions vary depending on the desired transformation, but they generally involve controlled temperatures, appropriate solvents, and sometimes catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with various functional groups

Wirkmechanismus

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to ®-2-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid include other tetrahydroisoquinoline derivatives, such as:

  • (S)-2-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
  • 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid
  • 2-Methyl-1,2,3,4-tetrahydroisoquinoline

Uniqueness

The uniqueness of ®-2-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid lies in its specific ®-configuration, which imparts distinct biological and chemical properties compared to its (S)-enantiomer and other similar compounds . This configuration can significantly influence its interactions with biological targets and its overall efficacy in various applications .

Eigenschaften

Molekularformel

C11H13NO2

Molekulargewicht

191.23 g/mol

IUPAC-Name

(3R)-2-methyl-3,4-dihydro-1H-isoquinoline-3-carboxylic acid

InChI

InChI=1S/C11H13NO2/c1-12-7-9-5-3-2-4-8(9)6-10(12)11(13)14/h2-5,10H,6-7H2,1H3,(H,13,14)/t10-/m1/s1

InChI-Schlüssel

SKFOSDNQLGCEHM-SNVBAGLBSA-N

Isomerische SMILES

CN1CC2=CC=CC=C2C[C@@H]1C(=O)O

Kanonische SMILES

CN1CC2=CC=CC=C2CC1C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.